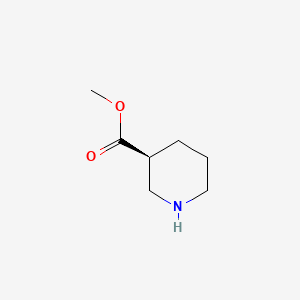

(S)-Methyl piperidine-3-carboxylate

Descripción general

Descripción

“(S)-Methyl piperidine-3-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

(S)-Methyl piperidine-3-carboxylate: is a valuable chiral building block in the synthesis of bioactive molecules. Its piperidine ring is a common motif in many pharmaceuticals, and the chiral center at the 3-position can be crucial for the biological activity of the synthesized compounds. Researchers utilize this compound for the enantioselective synthesis of molecules that may exhibit a range of pharmacological activities .

Chiral Optimization in Drug Development

The chiral purity of drug molecules can significantly affect their efficacy and safety. (S)-Methyl piperidine-3-carboxylate serves as a starting material for the chiral optimization of potential therapeutic agents. Its use ensures that the synthesized drugs possess the desired stereochemistry, which is essential for targeting specific biological pathways .

Neurotransmitter Analogs

This compound is structurally similar to nipecotic acid, a known inhibitor of the neurotransmitter gamma-aminobutyric acid (GABA) uptake. As such, (S)-Methyl piperidine-3-carboxylate can be used to create analogs that modulate GABAergic activity, which is of interest in the treatment of neurological disorders such as epilepsy, anxiety, and sleep disturbances .

Direcciones Futuras

Recombinant piperine and piperamide synthases can be used to facilitate the microbial production of a broad range of medicinally relevant aliphatic and aromatic piperamides based on a wide array of CoA-donors and amine-derived acceptors . This offers widespread applications and represents a promising future direction .

Mecanismo De Acción

Target of Action

The primary targets of “(S)-Methyl piperidine-3-carboxylate” are currently unknown. This compound belongs to the piperidine family, which is a structural component of several bioactive compounds and pharmaceuticals . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, piperidine derivatives interact with their targets by binding to specific sites, leading to changes in the target’s function. The exact nature of these interactions and changes would depend on the specific targets involved .

Biochemical Pathways

Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Some predicted properties include a density of 10±01 g/cm³, a boiling point of 1938±330 °C at 760 mmHg, and a vapor pressure of 05±04 mmHg at 25°C . These properties could influence the compound’s bioavailability, but further studies are needed to confirm this.

Propiedades

IUPAC Name |

methyl (3S)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBHIAXYFPJCT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595844 | |

| Record name | Methyl (3S)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl piperidine-3-carboxylate | |

CAS RN |

276248-50-1 | |

| Record name | Methyl (3S)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

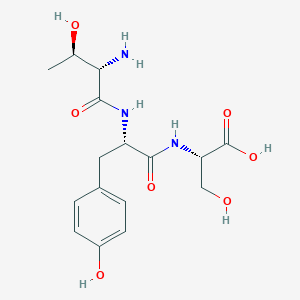

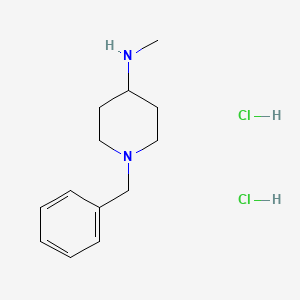

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)

![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)

![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)